molecular formula C16H15N3O2 B14489864 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 64729-45-9

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B14489864
CAS No.: 64729-45-9
M. Wt: 281.31 g/mol
InChI Key: QOZJQFBSKQHYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂. It is characterized by a piperidine ring substituted with benzyl, dimethyl, dioxo, and dicarbonitrile groups.

Preparation Methods

The synthesis of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced via alkylation reactions.

    Oxidation and Nitrile Formation:

Chemical Reactions Analysis

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized research applications.

Properties

CAS No.

64729-45-9

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C16H15N3O2/c1-16(2)12(8-17)14(20)19(15(21)13(16)9-18)10-11-6-4-3-5-7-11/h3-7,12-13H,10H2,1-2H3

InChI Key

QOZJQFBSKQHYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(C(=O)C1C#N)CC2=CC=CC=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.